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Compound of Interest

Compound Name: JF526-Taxol (TFA)

Cat. No.: B15136786 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the use of JF526-Taxol
(TFA), a fluorogenic, green-fluorescent taxol derivative, in super-resolution microscopy

techniques, specifically Stimulated Emission Depletion (STED) and Structured Illumination

Microscopy (SIM).

Introduction
JF526-Taxol (TFA) is a powerful tool for visualizing the microtubule cytoskeleton in live cells

with high spatial resolution.[1] This probe consists of the microtubule-stabilizing agent Taxol

conjugated to the fluorogenic dye Janelia Fluor® 526 (JF526). A key feature of JF526-Taxol is

its fluorogenicity; it exhibits minimal fluorescence until it binds to microtubules, significantly

reducing background noise and enabling no-wash imaging protocols.[2] Its spectral properties

and compatibility with common laser lines make it an excellent candidate for advanced

microscopy techniques such as STED and SIM.[3][4]
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Property Value Reference

Molecular Weight 1507.40 g/mol [1]

Formula C75H75F9N4O19 [1]

Excitation Maximum (λex) 531 nm [2]

Emission Maximum (λem) 549 nm [2]

Extinction Coefficient (ε) 118,000 M⁻¹cm⁻¹ [2]

Quantum Yield (Φ) 0.87 [2]

Solubility Soluble to 10 mM in DMSO

Purity ≥85% [5]

Recommended Starting Concentrations for Live-Cell
Imaging

Microscopy
Technique

Recommended
Concentration

Incubation
Time

Cell Line
Examples

Reference

Confocal

Microscopy
100 nM - 1 µM 30 - 60 min

U2OS, COS7,

Mouse Primary

Hippocampal

Neurons

[3][6]

STED

Microscopy
100 nM - 500 nM 30 - 60 min U2OS [3][4]

SIM 100 nM - 500 nM 30 - 60 min

Mouse Primary

Hippocampal

Neurons

[3][4]

Note: Optimal concentrations and incubation times should be determined empirically for each

cell type and experimental condition.
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Protocol 1: Live-Cell Staining of Microtubules with
JF526-Taxol (TFA)
This protocol describes the general procedure for staining microtubules in live cells with JF526-

Taxol for subsequent imaging.

Materials:

JF526-Taxol (TFA)

Dimethyl sulfoxide (DMSO)

Complete cell culture medium, pre-warmed to 37°C

Live-cell imaging dish or chambered coverglass

Cells of interest

Procedure:

Prepare a Stock Solution: Prepare a 1 mM stock solution of JF526-Taxol in high-quality,

anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

Cell Seeding: Seed cells in a live-cell imaging dish or chambered coverglass to achieve the

desired confluence for imaging (typically 50-70%).

Prepare Staining Solution: On the day of the experiment, dilute the JF526-Taxol stock

solution into pre-warmed complete cell culture medium to the desired final concentration

(e.g., 100-500 nM).

Cell Staining: Remove the culture medium from the cells and replace it with the staining

solution containing JF526-Taxol.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

Imaging: The fluorogenic nature of JF526-Taxol allows for no-wash imaging.[2] Proceed

directly to imaging on a microscope equipped for STED or SIM. If background fluorescence

is high, a brief wash with pre-warmed imaging medium can be performed.
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Protocol 2: Super-Resolution STED Microscopy of
JF526-Taxol Stained Microtubules
This protocol provides guidelines for acquiring STED images of microtubules labeled with

JF526-Taxol.

Instrumentation:

A STED microscope equipped with an excitation laser suitable for JF526 (e.g., 532 nm) and

a depletion laser with a doughnut-shaped beam profile (e.g., 775 nm).[3][4]

Imaging Parameters (to be optimized):

Excitation Laser: Use a laser line close to the excitation maximum of JF526 (531 nm).

Depletion Laser: A 775 nm depletion laser is compatible with JF526-Taxol.[3][4]

Laser Power: Use the lowest possible excitation laser power to minimize phototoxicity and

photobleaching. Adjust the depletion laser power to achieve the desired resolution

improvement.

Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm for

STED).

Dwell Time: Use a pixel dwell time that provides a good signal-to-noise ratio without

excessive bleaching.

Detection: Set the detection window to collect the emission of JF526 (e.g., 550 - 620 nm).

Procedure:

Prepare and stain live cells with JF526-Taxol as described in Protocol 1.

Place the imaging dish on the STED microscope stage, ensuring the sample remains at

37°C and 5% CO₂.

Locate the cells of interest using a low-power objective or a confocal overview scan.
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Switch to the high-magnification objective required for STED imaging.

Set up the STED imaging parameters, including excitation and depletion laser lines and

powers.

Acquire STED images of the microtubule network. It is advisable to acquire a corresponding

confocal image for comparison.

Protocol 3: Super-Resolution 3D-SIM of JF526-Taxol
Stained Microtubules
This protocol provides guidelines for acquiring 3D-SIM images of microtubules labeled with

JF526-Taxol.

Instrumentation:

A SIM microscope capable of 3D-SIM acquisition.

Imaging Parameters (to be optimized):

Excitation Laser: Use a laser line appropriate for JF526 (e.g., 532 nm).

Illumination Patterns: Use the appropriate number of grating rotations and phase steps for

3D-SIM reconstruction (typically 3-5 rotations and 3-5 phases).

Exposure Time: Adjust the camera exposure time to obtain a good signal-to-noise ratio while

minimizing phototoxicity.

Z-stack: For 3D imaging, define the axial range and step size appropriate for the thickness of

the microtubule network.

Procedure:

Prepare and stain live cells with JF526-Taxol as described in Protocol 1.

Place the imaging dish on the SIM microscope stage, maintaining physiological conditions.

Locate the cells of interest.
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Set up the 3D-SIM acquisition parameters.

Acquire the raw SIM data, which consists of a series of images with different illumination

patterns.

Process the raw data using the appropriate SIM reconstruction software to generate the

super-resolved image.

Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The primary application of JF526-Taxol is the structural imaging of microtubules. While

microtubules are integral to numerous signaling pathways (e.g., by acting as tracks for motor

proteins carrying signaling molecules), JF526-Taxol itself does not directly report on a specific

signaling pathway. Its utility lies in revealing the structural context of the microtubule network

within which these signaling events occur.

Below are diagrams illustrating the experimental workflows for using JF526-Taxol in STED and

SIM microscopy.
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Sample Preparation

STED Imaging

Data Analysis

Cell Culture

Stain with JF526-Taxol
(100-500 nM, 30-60 min)

Locate Cells of Interest

Set STED Parameters
(Excitation: ~532 nm, Depletion: 775 nm)

Acquire Super-Resolution Image

Image Analysis and Quantification

Click to download full resolution via product page

Caption: Workflow for STED microscopy using JF526-Taxol.
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Sample Preparation

SIM Imaging

Data Analysis

Cell Culture

Stain with JF526-Taxol
(100-500 nM, 30-60 min)

Locate Cells of Interest

Set 3D-SIM Parameters
(Multiple angles and phases)

Acquire Raw SIM Data

Image Reconstruction

Image Analysis and Quantification

Click to download full resolution via product page

Caption: Workflow for 3D-SIM using JF526-Taxol.
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JF526-Taxol (TFA)

Microtubules
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Enabled by

Click to download full resolution via product page

Caption: Logical relationship of JF526-Taxol in super-resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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